
2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. It is a white crystalline solid that is soluble in water and other polar solvents. Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazoles, including 2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide, typically involves the cyclization of amido-nitriles. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods emphasize the functional group compatibility of the process and resultant substitution patterns around the ring .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide undergoes various types of reactions, including:
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions
Nickel Catalysts: Used in cyclization reactions.
Halides: Used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various substituted imidazoles .
Scientific Research Applications
2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of functional materials and catalysts.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Another imidazole derivative with similar structural features.
2-Bromo-5-methyl-1H-imidazole: Shares the imidazole core but differs in the substituent groups.
Uniqueness
2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide is unique due to its specific substituent groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
2-bromo-5-propan-2-yl-1H-imidazole;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-4(2)5-3-8-6(7)9-5;/h3-4H,1-2H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDDOJJIJGYLPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N1)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
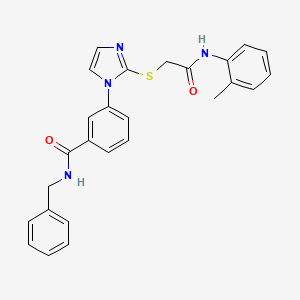
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/new.no-structure.jpg)
![N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2361060.png)
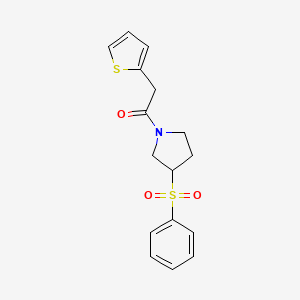
![4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2361062.png)
![3-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2361065.png)
![1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361068.png)
![N-{2-[4-(ADAMANTAN-1-YL)PHENOXY]ETHYL}-2,2-DIMETHYLPROPANAMIDE](/img/structure/B2361069.png)
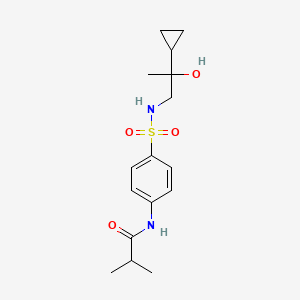
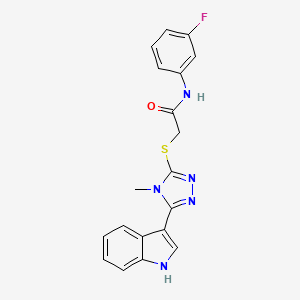
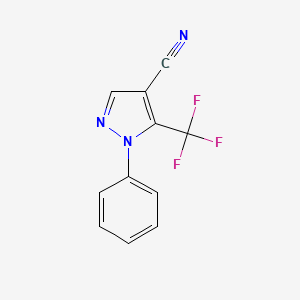
![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)
![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2361079.png)
